(Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a pyrazole ring substituted at position 3 with a furan-2-yl group and at position 1 with a phenyl group. The (Z)-configuration of the exocyclic double bond at position 5 ensures spatial orientation critical for molecular interactions. Such structural complexity is common in bioactive heterocycles, particularly in anti-inflammatory or kinase-targeting agents .
Properties
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN5O2S/c25-17-7-4-6-15(12-17)22-26-24-30(28-22)23(31)20(33-24)13-16-14-29(18-8-2-1-3-9-18)27-21(16)19-10-5-11-32-19/h1-14H/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQMJBMHLNOMNS-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=C4C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring fused with a triazole moiety and incorporates both furan and pyrazole functionalities, which are known for their diverse biological activities. The presence of the 3-chlorophenyl group enhances its pharmacological profile.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound showed promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (Z)-2-(3-chlorophenyl)-5-... | MRSA | 0.25 |
| Similar Triazole Derivative | E. coli | 0.22 |
| Reference Antibiotic | Vancomycin | 0.68 |
The minimum inhibitory concentration (MIC) values indicate that the target compound is competitive with established antibiotics, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
The anticancer potential of thiazole and triazole derivatives has been widely documented. Studies have reported that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Case Study: Anticancer Activity
In a study examining various triazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
The biological activity of (Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. The presence of the furan moiety further enhances this activity. Studies have shown that derivatives of similar structures can effectively inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Compounds with similar heterocyclic frameworks have been studied for their anticancer effects. For instance, thiazoles and pyrazoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific compound may exhibit similar properties due to its structural characteristics, warranting further investigation through in vitro and in vivo studies .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. Research into the specific compound could reveal similar effects, supporting its use in therapeutic formulations for conditions like arthritis or inflammatory bowel disease .
Analytical Chemistry
The unique structure of (Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be utilized in analytical chemistry as a standard reference material for developing new analytical methods or validating existing ones. Its distinct spectral characteristics can aid in the identification and quantification of similar compounds in complex mixtures .
Case Studies
Comparison with Similar Compounds
Structural Analog 1: (Z)-5-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Substituents: Thiazol-4(5H)-one core (vs. thiazolo-triazolone in the target). Morpholino group at position 2 (electron-rich, polar) vs. 3-chlorophenyl (electron-withdrawing, hydrophobic). 5-Chloro-3-methylphenyl on pyrazole (steric bulk) vs. furan-2-yl (planar, aromatic).
- Methyl and chloro substituents on pyrazole may increase steric hindrance, affecting binding to hydrophobic enzyme pockets .
Structural Analog 2: (5Z)-2-(4-Methoxyphenyl)-5-{[3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Substituents :
- 4-Methoxyphenyl at position 2 (electron-donating) vs. 3-chlorophenyl.
- 3-Nitrophenyl on pyrazole (strongly electron-withdrawing) vs. furan-2-yl.
- Implications :
Structural Analog 3: (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Substituents :
- 4-Ethoxy-3-methylphenyl on pyrazole (bulky, electron-donating) vs. furan-2-yl.
- Dual methoxy groups increase polarity.
- Enhanced polarity may improve aqueous solubility but reduce blood-brain barrier penetration .
Structural Analog 4: 4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Substituents: 2-Naphthylamino group (large aromatic system) vs. furan-2-yl. Methyl group at position 3.
- Implications: Naphthylamino’s extended π-system strengthens π-π stacking but may hinder solubility.
Analytical and Physicochemical Data
- Elemental Analysis: reports minor deviations in C/H/N percentages (e.g., 5.26% H vs. 4.98% calculated), highlighting common purity challenges in complex heterocycles .
- Thermodynamic Stability : Bulky substituents (e.g., ethoxy-methylphenyl in ) may lower melting points compared to the target compound, as steric effects disrupt crystal packing .
Q & A
Q. Methodology :
- Compare logP values (via HPLC) to assess lipophilicity’s role in membrane permeability.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity variations .
Advanced: How can reaction yields be optimized for scale-up synthesis?
Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C, zeolites) to reduce side reactions. Yields improve by 15–20% with optimized loadings (5–10 wt%) .
Solvent Optimization : Replace PEG-400 with DMF or THF for better solubility of aromatic intermediates .
Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Monitoring : Real-time FTIR tracks intermediate formation, reducing purification steps .
Advanced: What computational tools are suitable for studying its interaction mechanisms?
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase domain) .
Density Functional Theory (DFT) : Calculate charge distribution (via Multiwfn) to identify reactive sites (e.g., furan ring for electrophilic attacks) .
Molecular Dynamics (MD) : Simulate ligand-protein stability in water/lipid bilayers (GROMACS) over 100 ns trajectories .
Validation : Cross-correlate with experimental IC and SPR binding data .
Advanced: How to address discrepancies in spectral data during structural confirmation?
Artifact Identification :
- H NMR splitting : Check for rotamers (e.g., Z/E isomerism in the benzylidene group) .
- MS adducts : Use ESI-TOF to distinguish [M+Na] from degradation products .
Dynamic NMR : Elevate temperature (60°C) to coalesce split peaks caused by slow conformational exchange .
X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z-configuration of the methylene group) .
Advanced: What strategies enhance stability in biological assays?
Formulation : Encapsulate in PEGylated liposomes to reduce serum protein binding .
pH Adjustment : Use buffered solutions (pH 7.4) to prevent hydrolysis of the triazole ring .
Light Protection : Store in amber vials to avoid photodegradation of the furan moiety .
Stability Metrics : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
